{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol is a complex organic compound characterized by its unique structure, which includes a propane backbone linked to chlorinated benzene rings through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol typically involves the reaction of propane-1,3-diol with 5-chlorobenzene-2,1,3-triyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated benzene rings to their corresponding hydrocarbons.
Substitution: The chlorine atoms in the benzene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(Propane-2,2-diylbis(2-hydroxybenzene-5,3,1-triyl))tetramethanol: Similar structure but with hydroxy groups instead of chlorine atoms.
5,5’-(propane-1,3-diylbis(oxy))diisophthalic acid: Similar backbone but different functional groups.
Uniqueness
The presence of chlorine atoms in {Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity, distinguishing it from similar compounds.
Properties
CAS No. |
142336-29-6 |
---|---|
Molecular Formula |
C19H22Cl2O6 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[5-chloro-2-[3-[4-chloro-2,6-bis(hydroxymethyl)phenoxy]propoxy]-3-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C19H22Cl2O6/c20-16-4-12(8-22)18(13(5-16)9-23)26-2-1-3-27-19-14(10-24)6-17(21)7-15(19)11-25/h4-7,22-25H,1-3,8-11H2 |
InChI Key |
GWOLWYCUCOFDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)OCCCOC2=C(C=C(C=C2CO)Cl)CO)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.